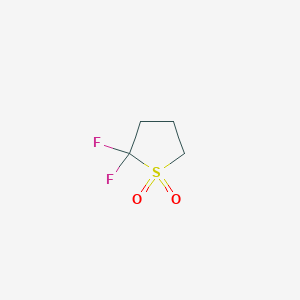
Methyl (2-benzyloxy-4-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-benzyloxy-4-methoxyphenyl)acetate is an organic compound with the molecular formula C16H16O3. It is a derivative of phenylacetate, characterized by the presence of benzyloxy and methoxy substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-benzyloxy-4-methoxyphenyl)acetate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 2-benzyloxy-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2-benzyloxy-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted aromatic compounds with modified functional groups.
Applications De Recherche Scientifique
Methyl (2-benzyloxy-4-methoxyphenyl)acetate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of Methyl (2-benzyloxy-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Methyl 4-methoxyphenylacetate: Similar structure but lacks the benzyloxy group.
Methyl 2-(4-benzyloxyphenyl)acetate: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness: Methyl (2-benzyloxy-4-methoxyphenyl)acetate is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
209404-16-0 |
|---|---|
Formule moléculaire |
C17H18O4 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
methyl 2-(4-methoxy-2-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C17H18O4/c1-19-15-9-8-14(10-17(18)20-2)16(11-15)21-12-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3 |
Clé InChI |
PJZVYCWIQPSWOK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CC(=O)OC)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)






![Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-](/img/structure/B14257449.png)

![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)


![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![2-methoxy-N-[(3S)-nonan-3-yl]aniline](/img/structure/B14257468.png)
